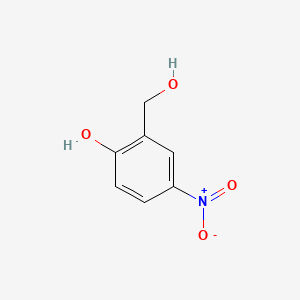

2-(Hydroxymethyl)-4-nitrophenol

CAS No.: 39224-61-8

Cat. No.: VC1728617

Molecular Formula: C7H7NO4

Molecular Weight: 169.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39224-61-8 |

|---|---|

| Molecular Formula | C7H7NO4 |

| Molecular Weight | 169.13 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-4-nitrophenol |

| Standard InChI | InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2 |

| Standard InChI Key | JEIYIXDNZKATLC-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])CO)O |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])CO)O |

Introduction

Chemical Structure and Properties

2-(Hydroxymethyl)-4-nitrophenol possesses a phenolic base structure with two primary functional groups: a hydroxymethyl group (-CH₂OH) at the 2-position and a nitro group (-NO₂) at the 4-position. This specific arrangement creates a molecule with particular chemical reactivity and physical characteristics.

Molecular Identification

The compound is precisely defined by the following identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 2-(hydroxymethyl)-4-nitrophenol |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.14 g/mol |

| CAS Registry Number | 39224-61-8 |

| MDL Number | MFCD01321361 |

| SMILES Notation | OC1=CC=C(N+=O)C=C1CO |

| InChIKey | JFCGWAKAPSKRMN-UHFFFAOYSA-N |

The structure features a benzene ring with three substituents: a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a nitro group (-NO₂) . This particular arrangement of functional groups contributes to its chemical behavior and potential applications.

Physical and Chemical Properties

2-(Hydroxymethyl)-4-nitrophenol displays characteristic physical properties influenced by its structural elements. The hydroxyl and hydroxymethyl groups contribute to hydrogen bonding capabilities, which affect its solubility profile and interactions with biological systems. The nitro group, being strongly electron-withdrawing, influences the compound's reactivity and chemical behavior.

The compound typically appears as a crystalline solid with distinct coloration influenced by the nitro group. Its solubility is enhanced in polar solvents due to the presence of multiple polar functional groups that can form hydrogen bonds with solvent molecules.

Structural Characteristics

Functional Group Analysis

The compound contains three key functional groups that define its chemical behavior:

-

Phenolic Hydroxyl Group: This group contributes acidity to the molecule and provides a site for hydrogen bonding and possible derivatization.

-

Hydroxymethyl Group: This functional group at the 2-position offers additional hydrogen bonding capabilities and serves as a potential site for further chemical modifications.

-

Nitro Group: Located at the 4-position, this strongly electron-withdrawing group influences the electronic distribution within the molecule, affecting the reactivity of other functional groups.

Structural Significance

The particular arrangement of functional groups in 2-(hydroxymethyl)-4-nitrophenol creates a unique electronic environment within the molecule. The nitro group's strong electron-withdrawing nature increases the acidity of the phenolic hydroxyl group, while the hydroxymethyl group provides additional sites for intermolecular interactions. This combination of functional groups contributes to the compound's potential utility in various chemical and biological applications.

Synthesis Methods

The synthesis of 2-(hydroxymethyl)-4-nitrophenol can be approached through several routes, with the choice of method typically depending on available starting materials and desired purity.

Nitration of Hydroxymethylphenol

One common approach involves the controlled nitration of appropriate hydroxymethylphenol precursors. This method requires careful regulation of reaction conditions to ensure selective nitration at the 4-position while preserving the hydroxymethyl group at the 2-position.

Reduction of Dinitro Precursors

Relevant synthetic pathways can be inferred from the methodology used for related compounds. For instance, the selective reduction of one nitro group in dinitrophenols has been documented for similar structures. As seen with 2,4-dinitrophenol reduction to 2-amino-4-nitrophenol, controlled reduction conditions using hydrosulfide in aqueous alkaline solution at temperatures ranging from 20° to 100°C can achieve selective functional group transformations .

Functional Group Modification

Alternative approaches may involve introducing the hydroxymethyl group to appropriately substituted nitrophenols through reactions such as formylation followed by reduction, or through other functional group interconversion strategies.

Chemical Reactivity

Reactivity of the Nitro Group

The nitro group in 2-(hydroxymethyl)-4-nitrophenol can undergo various transformations, particularly reduction reactions. Studies on similar nitrophenol compounds demonstrate that nitro groups can be reduced to amino groups under appropriate conditions. For example, in the presence of suitable catalysts and reducing agents like sodium borohydride (NaBH₄), nitrophenols can be converted to aminophenols .

The reduction of 4-nitrophenol to 4-aminophenol, as studied with Cu₂O nanocatalysts, provides insights into potential reaction pathways for 2-(hydroxymethyl)-4-nitrophenol. This reduction process typically shows characteristic spectral changes, with a decrease in absorption at approximately 400 nm and the appearance of a new peak around 300 nm, indicating the conversion to the corresponding aminophenol .

Reactivity of Hydroxyl Groups

Both the phenolic hydroxyl and the hydroxymethyl groups can participate in various reactions:

-

The phenolic hydroxyl can undergo esterification, etherification, and various other transformations typical of phenols.

-

The hydroxymethyl group can be oxidized to aldehyde or carboxylic acid derivatives, or it can be converted to various other functional groups through substitution reactions.

Biological Interactions

Structure-Activity Relationships

The presence of both hydroxymethyl and nitro groups on the phenolic structure creates a molecule with multiple potential interaction sites with biological macromolecules:

-

The hydroxyl groups can form hydrogen bonds with protein residues and DNA bases.

-

The nitro group may undergo enzymatic reduction in biological systems, potentially generating reactive intermediates that could interact with cellular components.

-

The combination of these functional groups creates a unique electronic distribution that may influence binding to specific biological targets.

Applications in Research and Industry

Synthetic Intermediate

2-(Hydroxymethyl)-4-nitrophenol serves as a valuable building block in organic synthesis due to its multifunctional nature. The presence of three different functional groups (phenolic hydroxyl, hydroxymethyl, and nitro) provides multiple handles for selective chemical modifications, making it useful in the synthesis of more complex molecules.

Materials Science Applications

The functional groups present in 2-(hydroxymethyl)-4-nitrophenol may make it suitable for applications in materials science, particularly in the development of specialized polymers, coatings, or functional materials where its hydrogen bonding capabilities and potential for further derivatization could be advantageous.

Comparative Analysis

Comparison with Related Nitrophenols

2-(Hydroxymethyl)-4-nitrophenol can be compared with structurally related compounds to understand its distinctive properties and potential applications.

The specific substitution pattern in 2-(hydroxymethyl)-4-nitrophenol likely confers unique properties compared to these related compounds, potentially affecting its reactivity, biological interactions, and applications.

Advantages and Limitations

Advantages of 2-(hydroxymethyl)-4-nitrophenol include:

-

Multiple functional groups for diverse chemical transformations

-

Potential for selective reactions at different sites

-

Hydrogen bonding capabilities for biological interactions

Limitations may include:

-

Potential toxicity associated with nitrophenolic structures

-

Complex purification requirements due to multiple functional groups

-

Limited stability under certain conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume